
Akr1B10-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akr1B10-IN-1 is a selective inhibitor of the enzyme aldo-keto reductase family 1 member B10 (AKR1B10). This enzyme is part of the aldo-keto reductase superfamily, which is involved in the reduction of aldehydes and ketones to their corresponding alcohols. AKR1B10 is highly expressed in certain cancers, such as non-small cell lung carcinoma, and is considered a potential target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akr1B10-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the central scaffold of the molecule, often through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance the compound’s inhibitory activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control.
Chemical Reactions Analysis
Types of Reactions
Akr1B10-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of aldehydes or ketones to alcohols.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the specific functional groups involved but often include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of an alcohol group in this compound would yield an aldehyde or ketone, while reduction of an aldehyde or ketone would yield an alcohol.
Scientific Research Applications
Akr1B10-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the activity and inhibition of AKR1B10.
Biology: Helps in understanding the role of AKR1B10 in cellular processes and its involvement in diseases.
Mechanism of Action
Akr1B10-IN-1 exerts its effects by selectively inhibiting the activity of AKR1B10. This enzyme catalyzes the reduction of aldehydes and ketones to their corresponding alcohols, a process that is crucial for cellular detoxification and metabolism. By inhibiting AKR1B10, this compound disrupts these metabolic pathways, leading to the accumulation of toxic aldehydes and ketones, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aldose reductase inhibitors: These compounds also target enzymes in the aldo-keto reductase family but are less selective for AKR1B10.
AKR1B1 inhibitors: Similar to Akr1B10-IN-1 but target a different isoform of the enzyme.
Uniqueness
This compound is unique in its high selectivity for AKR1B10, making it a valuable tool for studying the specific role of this enzyme in various diseases. Its selectivity also reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C19H16FNO4 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16FNO4/c20-14-6-3-12(4-7-14)2-1-9-21-18(23)16-10-13-5-8-15(22)11-17(13)25-19(16)24/h3-8,10-11,22H,1-2,9H2,(H,21,23) |
InChI Key |
YNGXWVIJSUJZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
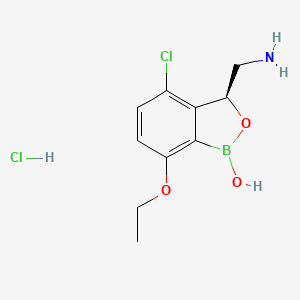
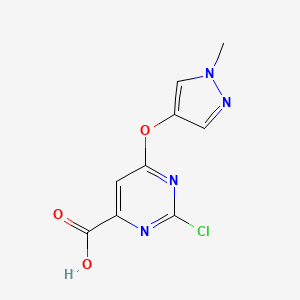

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
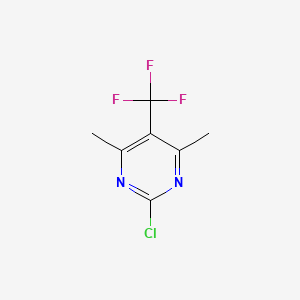
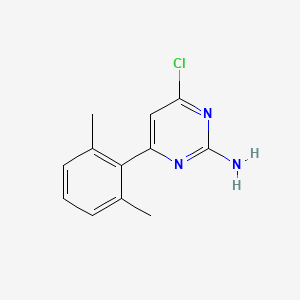

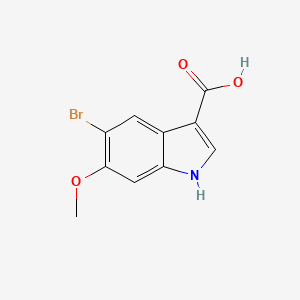

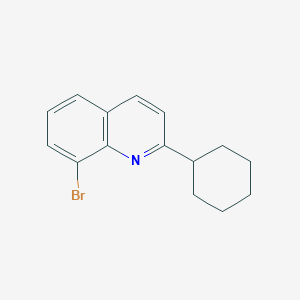
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
